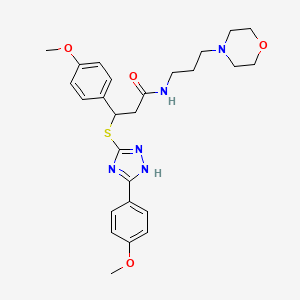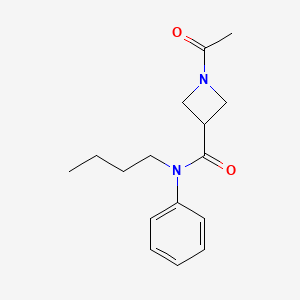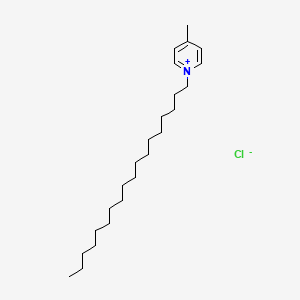
4-Methyl-1-octadecyl-pyridinium; chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-octadecyl-pyridinium chloride (MOCP) is a cationic surfactant that has been widely used in scientific research applications. It is a quaternary ammonium compound that has been shown to have potential as a therapeutic agent due to its unique properties. MOCP is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-octadecyl-pyridinium; chloride is based on its cationic nature. 4-Methyl-1-octadecyl-pyridinium; chloride interacts with negatively charged surfaces such as cell membranes and disrupts their structure. This leads to changes in membrane permeability and ultimately cell death. 4-Methyl-1-octadecyl-pyridinium; chloride has also been shown to inhibit the activity of enzymes and proteins by binding to their active sites.
Biochemical and Physiological Effects:
4-Methyl-1-octadecyl-pyridinium; chloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and increase the permeability of cell membranes. 4-Methyl-1-octadecyl-pyridinium; chloride has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1-octadecyl-pyridinium; chloride has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize and purify. 4-Methyl-1-octadecyl-pyridinium; chloride also has a wide range of applications in various scientific fields. However, 4-Methyl-1-octadecyl-pyridinium; chloride has some limitations for lab experiments. It can be toxic to cells at high concentrations and can interfere with some biological assays. Additionally, 4-Methyl-1-octadecyl-pyridinium; chloride can interact with other compounds and affect their activity.
Orientations Futures
There are several future directions for 4-Methyl-1-octadecyl-pyridinium; chloride research. One potential area of research is the development of 4-Methyl-1-octadecyl-pyridinium; chloride-based therapeutics for cancer and infectious diseases. Another area of research is the use of 4-Methyl-1-octadecyl-pyridinium; chloride as a tool for studying cell membranes and their properties. Additionally, there is potential for the development of new 4-Methyl-1-octadecyl-pyridinium; chloride-based materials for various applications. Overall, 4-Methyl-1-octadecyl-pyridinium; chloride is a versatile reagent with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-octadecyl-pyridinium; chloride involves the reaction of pyridine with 1-octadecyl bromide in the presence of a base such as potassium hydroxide. The reaction results in the formation of 4-Methyl-1-octadecyl-pyridinium; chloride as a white solid. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-Methyl-1-octadecyl-pyridinium; chloride has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and antiviral properties. 4-Methyl-1-octadecyl-pyridinium; chloride has also been used as a transfection agent for gene delivery and as a tool for cell membrane studies. Additionally, 4-Methyl-1-octadecyl-pyridinium; chloride has been used as a stabilizer for proteins and enzymes.
Propriétés
IUPAC Name |
4-methyl-1-octadecylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFMDILXKVAFKY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-octadecyl-pyridinium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

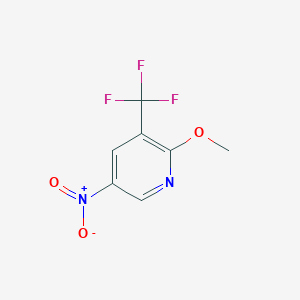
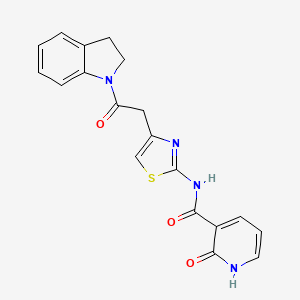

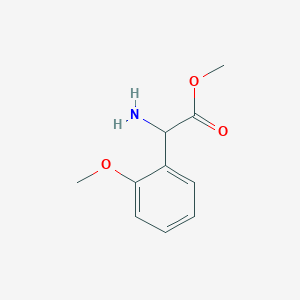
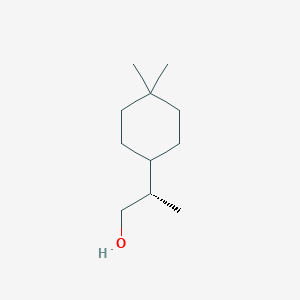
![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)
![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)


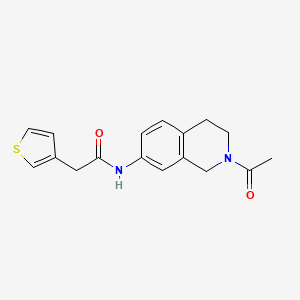
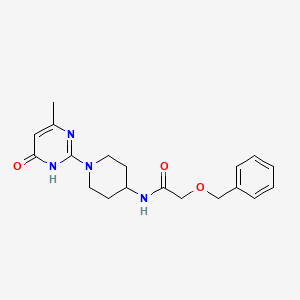
![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)
